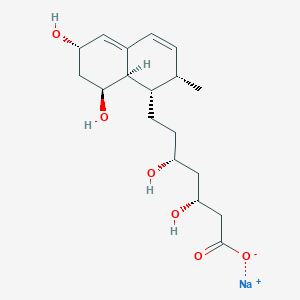
1-Naphthaleneheptanoic acid, 1,2,6,7,8,8a-hexahydro-ss,d,6,8-tetrahydroxy-2-methyl-, monosodium salt, (ssR,dR,1S,2S,6S,8S,8aR)-(9CI); 1-Naphthaleneheptanoic acid, 1,2,6,7,8,8a-hexahydro-ss,d,6,8-tetrahydroxy-2-methyl-, monosodium salt, [1S-[1a(ssS*,dS*),2a,6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthaleneheptanoic acid, 1,2,6,7,8,8a-hexahydro-ss,d,6,8-tetrahydroxy-2-methyl-, monosodium salt, (ssR,dR,1S,2S,6S,8S,8aR)-(9CI) is a complex organic compound with a molecular formula of C23H35NaO7 and a molecular weight of 446.5096 . This compound is characterized by its multiple hydroxyl groups and a naphthalene ring structure, making it a significant molecule in various chemical and biological applications.
Preparation Methods
The reaction conditions typically require specific catalysts and controlled environments to ensure the correct stereochemistry of the product . Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to achieve high purity levels.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Naphthaleneheptanoic acid, 1,2,6,7,8,8a-hexahydro-ss,d,6,8-tetrahydroxy-2-methyl-, monosodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the naphthalene ring structure allow it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-Naphthaleneheptanoic acid, 1,2,6,7,8,8a-hexahydro-ss,d,6,8-tetrahydroxy-2-methyl-, monosodium salt include other naphthalene derivatives with varying functional groups. These compounds may have similar chemical properties but differ in their biological activities and applications. The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H27NaO6 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6,8-dihydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C18H28O6.Na/c1-10-2-3-11-6-13(20)8-16(22)18(11)15(10)5-4-12(19)7-14(21)9-17(23)24;/h2-3,6,10,12-16,18-22H,4-5,7-9H2,1H3,(H,23,24);/q;+1/p-1/t10-,12+,13+,14+,15-,16-,18-;/m0./s1 |
InChI Key |
JVIDXVCADJIXLB-USGNUQSRSA-M |
Isomeric SMILES |
C[C@H]1C=CC2=C[C@H](C[C@@H]([C@@H]2[C@H]1CC[C@H](C[C@H](CC(=O)[O-])O)O)O)O.[Na+] |
Canonical SMILES |
CC1C=CC2=CC(CC(C2C1CCC(CC(CC(=O)[O-])O)O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


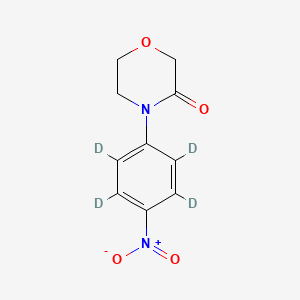
![(7R,8S,9R,10S,13S,14R)-16,16-dideuterio-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13438034.png)
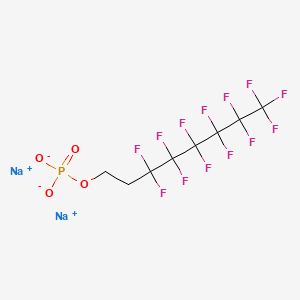
![3-[(Z)-1-[4-(3,5-dioxo-1,2,4-triazol-4-yl)phenyl]ethylideneamino]oxypropyl-trimethylazanium;bromide](/img/structure/B13438051.png)
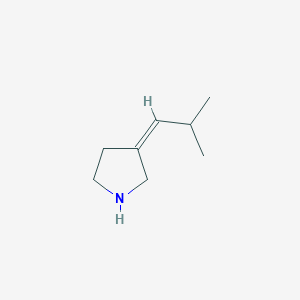
![(13S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13438064.png)
![sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B13438072.png)
![(E)-1,1'-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole](/img/structure/B13438077.png)

![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13438085.png)
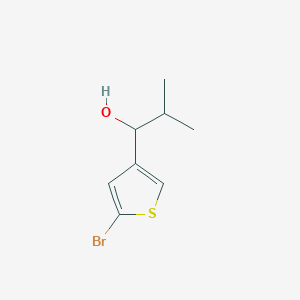
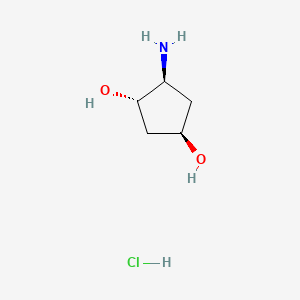

![2-azanyl-9-[(1~{R},6~{R},8~{R},9~{R},10~{R},15~{R},17~{R},18~{R})-17-(2-azanyl-6-oxidanylidene-1~{H}-purin-9-yl)-9,18-bis(fluoranyl)-3,12-bis(oxidanyl)-3,12-bis(oxidanylidene)-2,4,7,11,13,16-hexaoxa-3$l^{5},12$l^{5}-diphosphatricyclo[13.3.0.0^{6,10}]octadecan-8-yl]-1~{H}-purin-6-one](/img/structure/B13438120.png)
